molecular formula C13H22ClNO3 B1658539 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride CAS No. 61367-70-2

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1658539
CAS No.: 61367-70-2
M. Wt: 275.77
InChI Key: GURNWYXOAVSCDU-UHFFFAOYSA-N
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Description

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with methoxy and isopropoxy groups, and an ethanamine side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as 3,4-Dimethoxyphenethylamine, have been found to have activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of this enzyme can increase the levels of these neurotransmitters, which can have various effects on mood, anxiety, and depression.

Biochemical Analysis

Cellular Effects

The effects of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various cell types, including neuronal cells, where it modulates neurotransmitter release and receptor sensitivity . Additionally, it impacts gene expression by activating or inhibiting transcription factors, leading to changes in protein synthesis and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects may vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes biotransformation through enzymatic reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter the compound’s biological activity. These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues depend on factors such as tissue permeability, binding affinity, and metabolic activity. These factors collectively determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or membrane-bound organelles, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with isopropyl bromide in the presence of a base to form the intermediate 3,5-dimethoxy-4-(propan-2-yloxy)benzaldehyde . This intermediate is then subjected to reductive amination with ethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the ethanamine side chain would yield the corresponding amine .

Scientific Research Applications

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Dimethoxy-4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of methoxy and isopropoxy substituents on the phenyl ring, along with the ethanamine side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(3,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-9(2)17-13-11(15-3)7-10(5-6-14)8-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURNWYXOAVSCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)CCN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00818021
Record name 2-{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00818021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61367-70-2
Record name Benzeneethanamine, 3,5-dimethoxy-4-(1-methylethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61367-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00818021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoproscaline hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E324BA5UE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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